An In-Depth Technical Guide to N-benzyloxycarbonyl-D-phenylalanine p-nitrophenyl ester (Z-D-Phe-ONp)
An In-Depth Technical Guide to N-benzyloxycarbonyl-D-phenylalanine p-nitrophenyl ester (Z-D-Phe-ONp)
Introduction
N-benzyloxycarbonyl-D-phenylalanine p-nitrophenyl ester, commonly abbreviated as Z-D-Phe-ONp, is a pivotal reagent in the field of synthetic peptide chemistry. As an activated ester of the N-protected amino acid D-phenylalanine, it serves as a highly efficient acylating agent for the introduction of the Z-D-Phe moiety into a growing peptide chain. The incorporation of a p-nitrophenyl group creates a good leaving group, facilitating nucleophilic attack by the free amino group of another amino acid or peptide under mild conditions. This guide provides a comprehensive technical overview of the properties, synthesis, and application of Z-D-Phe-ONp for researchers, chemists, and professionals in drug development.
Physicochemical and Structural Properties
Z-D-Phe-ONp is a stable, crystalline solid that can be readily handled and stored under appropriate conditions. Its core structure consists of the D-enantiomer of phenylalanine, where the amino group is protected by a benzyloxycarbonyl (Z or Cbz) group, and the carboxylic acid is activated as a p-nitrophenyl (ONp) ester.
| Property | Value | Source(s) |
| Chemical Formula | C₂₃H₂₀N₂O₆ | [1] |
| Molecular Weight | 420.41 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [2] (Analogue) |
| Melting Point | Expected range: 125-135 °C | [2] (Analogue) |
| Optical Rotation [α] | Expected to be equal in magnitude and opposite in sign (negative) to the L-enantiomer. Value is solvent and concentration dependent. | [3][4] |
| Solubility | Soluble in organic solvents like Dichloromethane (DCM), Dimethylformamide (DMF), Ethyl Acetate; Insoluble in water. | [5] |
| CAS Number | Not explicitly found for D-enantiomer. (L-enantiomer is 2578-84-9) | [1] |
Synthesis of Z-D-Phe-ONp: Mechanism and Protocol
The synthesis of Z-D-Phe-ONp is typically achieved through the activation of the parent N-benzyloxycarbonyl-D-phenylalanine (Z-D-Phe-OH). One of the most effective methods involves the use of a coupling agent that facilitates the esterification with p-nitrophenol. A common and efficient laboratory-scale synthesis utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), or via reaction with a pre-formed activating agent.
Causality of Reagent Choice
-
Z-D-Phe-OH (Starting Material): The benzyloxycarbonyl (Z) group is a robust, urethane-type protecting group that prevents self-coupling (polymerization) of the amino acid during activation and subsequent coupling reactions. It is stable to the basic conditions often used for peptide coupling and can be cleanly removed by hydrogenolysis.
-
p-Nitrophenol: This phenol derivative is chosen for two primary reasons. First, its hydroxyl group is a moderately good nucleophile for the esterification reaction. Second, and more importantly, the resulting p-nitrophenoxide is an excellent leaving group due to the electron-withdrawing nature of the nitro group, which stabilizes the negative charge on the phenoxide oxygen through resonance. This "activation" of the carboxyl group is the core principle behind its utility.[6]
-
Coupling Agent (e.g., DCC): N,N'-Dicyclohexylcarbodiimide is a powerful dehydrating agent. It reacts with the carboxylic acid of Z-D-Phe-OH to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to immediate nucleophilic attack by the hydroxyl group of p-nitrophenol, forming the desired ester and the insoluble N,N'-dicyclohexylurea (DCU) byproduct.
Synthetic Workflow Diagram
Caption: General workflow for the DCC-mediated synthesis of Z-D-Phe-ONp.
Step-by-Step Experimental Protocol
This protocol is adapted from established methods for synthesizing activated esters.[7]
-
Preparation: In a round-bottom flask, dissolve N-benzyloxycarbonyl-D-phenylalanine (Z-D-Phe-OH) (1.0 eq) and p-nitrophenol (1.05 eq) in a suitable anhydrous solvent such as ethyl acetate or dichloromethane (DCM) (approx. 10 mL per gram of amino acid derivative).
-
Cooling: Cool the solution to 0 °C in an ice bath with continuous stirring. This is crucial to minimize potential side reactions and racemization.
-
Coupling Agent Addition: Dissolve N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) in a minimal amount of the same anhydrous solvent and add it dropwise to the cooled solution over 15-20 minutes.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 2 hours, then let it warm to room temperature and stir overnight (approx. 12-16 hours). A white precipitate of dicyclohexylurea (DCU) will form as the reaction proceeds.
-
Workup - DCU Removal: Filter the reaction mixture to remove the precipitated DCU. Wash the filter cake with a small amount of cold ethyl acetate or DCM to recover any trapped product.
-
Workup - Aqueous Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with a 5% citric acid solution (to remove any unreacted base if used), saturated sodium bicarbonate solution (to remove unreacted p-nitrophenol and Z-D-Phe-OH), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid is typically purified by recrystallization from a suitable solvent system, such as ethanol or ethyl acetate/hexane, to yield pure Z-D-Phe-ONp as a white crystalline solid.
Application in Peptide Synthesis
The primary application of Z-D-Phe-ONp is as a building block in solution-phase and solid-phase peptide synthesis (SPPS). The activated p-nitrophenyl ester readily reacts with the nucleophilic N-terminal amino group of a free amino acid or a resin-bound peptide to form a new peptide bond.[8][9]
Mechanism of Peptide Coupling
The reaction proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen of the free amino group attacks the electrophilic carbonyl carbon of the p-nitrophenyl ester. This forms a tetrahedral intermediate, which then collapses, expelling the stable p-nitrophenoxide anion as the leaving group and forming the new amide (peptide) bond.
Peptide Coupling Workflow Diagram
Caption: Workflow of a peptide bond formation using Z-D-Phe-ONp.
Self-Validating Protocol for Peptide Coupling
-
Reactant Preparation: Dissolve the N-terminal-free peptide or amino acid ester (1.0 eq) in an appropriate solvent (e.g., DMF). If the amine is present as a hydrochloride or TFA salt, add a non-nucleophilic base like diisopropylethylamine (DIEA) (1.1 eq) to liberate the free amine.
-
Coupling: Add Z-D-Phe-ONp (1.2-1.5 eq) to the solution.
-
Monitoring: The reaction can be monitored by the appearance of a yellow color from the released p-nitrophenoxide anion. For a more rigorous check, thin-layer chromatography (TLC) or HPLC can be used to track the disappearance of the starting materials. A qualitative ninhydrin test can confirm the consumption of the free primary amine; the test will turn from positive (blue/purple) to negative (colorless/yellow) upon completion.
-
Completion: The reaction is typically complete within 2-24 hours at room temperature.
-
Purification: The resulting protected peptide is purified using standard chromatographic techniques to remove excess reagents and the p-nitrophenol byproduct.
Predicted Analytical & Spectroscopic Data
While specific experimental spectra for Z-D-Phe-ONp are not widely published, the expected characteristics can be reliably predicted based on its constituent functional groups.
¹H NMR Spectroscopy
-
Aromatic Protons: Multiple signals between δ 7.0-8.3 ppm. The protons of the p-nitrophenyl group are expected as two distinct doublets around δ 7.3 and δ 8.2 ppm. The protons from the phenylalanine side chain and the benzyloxycarbonyl group will appear in the δ 7.0-7.4 ppm region.[10][11]
-
Benzyloxy CH₂: A singlet around δ 5.1 ppm.
-
α-CH (Phe): A multiplet around δ 4.5-4.8 ppm.
-
β-CH₂ (Phe): Two diastereotopic protons appearing as a multiplet around δ 3.1-3.4 ppm.
-
NH (Amide): A doublet around δ 5.5-6.0 ppm, coupled to the α-CH.
Infrared (IR) Spectroscopy
-
N-H Stretch: A peak around 3300-3400 cm⁻¹.
-
Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.
-
Ester C=O Stretch: A strong, sharp peak around 1760-1780 cm⁻¹. This is a key diagnostic peak for the activated ester.[12]
-
Urethane C=O Stretch: A strong peak from the Cbz group around 1690-1710 cm⁻¹.
-
NO₂ Stretch: Two strong bands characteristic of the nitro group, typically around 1520-1540 cm⁻¹ (asymmetric) and 1340-1350 cm⁻¹ (symmetric).[13]
-
C-O Stretch: Bands in the 1200-1300 cm⁻¹ region.
Safety, Handling, and Storage
-
Handling: Z-D-Phe-ONp should be handled in a well-ventilated area, preferably a fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn. Avoid inhalation of dust and contact with skin and eyes.[14][15]
-
Stability: The compound is generally stable but is sensitive to moisture, which can cause hydrolysis of the activated ester. It may also be light-sensitive over long periods.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place. For long-term storage, refrigeration (-15°C is recommended) under an inert atmosphere (e.g., argon or nitrogen) is advisable to maximize shelf life.[2]
-
Hazards: While specific toxicity data is limited, related compounds are generally considered to be of low hazard. However, as with all laboratory chemicals, it should be treated with care. It may cause skin and eye irritation upon direct contact.
References
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National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 71567, D-Phenylalanine. Retrieved from [Link]
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ResearchGate. (n.d.). The experimental (room temperature) optical rotation... [Image]. Retrieved from [Link]
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ResearchGate. (n.d.). FT-IR spectra of phenylalanine... [Image]. Retrieved from [Link]
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PrepChem. (n.d.). Synthesis of N-benzyloxycarbonyl-L-proline p-nitrophenyl ester. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 284201, N-Cbz-DL-Leucine p-nitrophenyl ester. Retrieved from [Link]
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ResearchGate. (n.d.). Peptide Coupling of Unprotected Amino Acids Through in situ p-Nitrophenyl Ester Formation. Retrieved from [Link]
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Wikipedia. (n.d.). Specific rotation. Retrieved from [Link]
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ResearchGate. (n.d.). FTIR analysis of L-phenylalanine. [Image]. Retrieved from [Link]
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Den-Haan, H., et al. (2015). Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process. PLoS One, 10(2), e0118329. Retrieved from [Link]
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ChemRxiv. (2023). Peptide Synthesis Using Unprotected Amino Acids. Retrieved from [Link]
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ResearchGate. (n.d.). Absolute value of optical rotation of phenylalanine for various... [Image]. Retrieved from [Link]
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ResearchGate. (n.d.). FTIR spectra of initial dipeptide... [Image]. Retrieved from [Link]
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Das, M., et al. (2024). Effect of Solvent on the Optical Rotation of Azatryptophan Derivatives. Magnetic Resonance in Chemistry, 62(12), 850-860. Retrieved from [Link]
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ResearchGate. (n.d.). 1 H NMR spectrum of PSf-Ac-D-Phe. [Image]. Retrieved from [Link]
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Aapptec. (n.d.). Standard Coupling Procedures. Retrieved from [Link]
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Marcus, Y., & Hefter, G. (2007). Specific anion effects on the optical rotation of alpha-amino acids. The Journal of Physical Chemistry B, 111(39), 11464-9. Retrieved from [Link]
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ResearchGate. (n.d.). FTIR spectrum of PPD. [Image]. Retrieved from [Link]
- Google Patents. (n.d.). CN103073618A - Preparation method for benzyloxycarbonyl alanyl alanine.
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 102569, N-Carbobenzoxyalanine 4-nitrophenyl ester. Retrieved from [Link]
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Organic Syntheses. (n.d.). benzyloxycarbonyl-l-alanyl-l-cysteine methyl ester. Retrieved from [Link]
- Google Patents. (n.d.). EP0233733A2 - Process for producing N-phthaloyl-p-nitro-L-phenylalanine.
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Carl Roth. (n.d.). Safety Data Sheet: PNP-α-D-Gal. Retrieved from [Link]
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